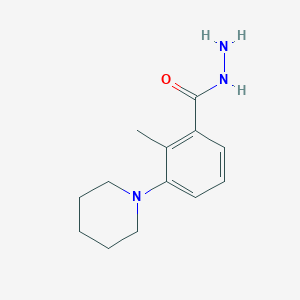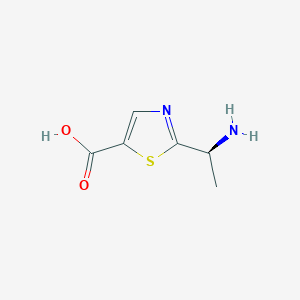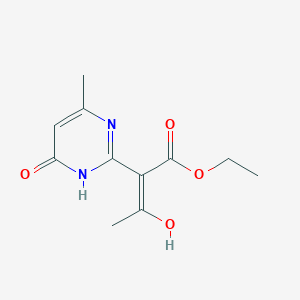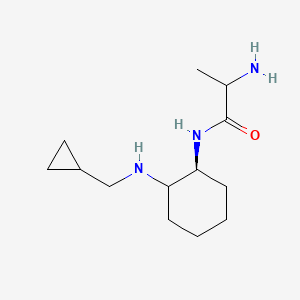
2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexyl ring substituted with an amino group and a cyclopropylmethyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexylamine derivative, followed by the introduction of the cyclopropylmethyl group through nucleophilic substitution. The final step involves the formation of the propanamide moiety via amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)acetamide
- 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)butanamide
Uniqueness
Compared to similar compounds, 2-Amino-N-((1S)-2-((cyclopropylmethyl)amino)cyclohexyl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct reactivity and interaction profiles, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
2-amino-N-[(1S)-2-(cyclopropylmethylamino)cyclohexyl]propanamide |
InChI |
InChI=1S/C13H25N3O/c1-9(14)13(17)16-12-5-3-2-4-11(12)15-8-10-6-7-10/h9-12,15H,2-8,14H2,1H3,(H,16,17)/t9?,11?,12-/m0/s1 |
InChI Key |
NQMCPUDTVXVZEM-NHNAUAITSA-N |
Isomeric SMILES |
CC(C(=O)N[C@H]1CCCCC1NCC2CC2)N |
Canonical SMILES |
CC(C(=O)NC1CCCCC1NCC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


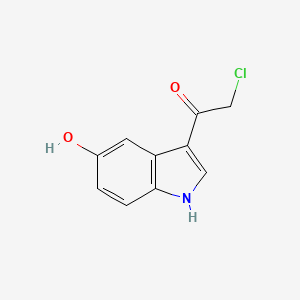
![(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B12996391.png)
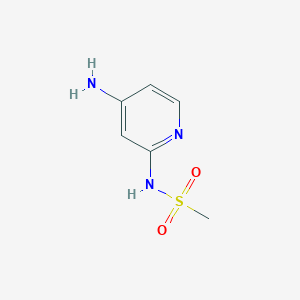
![7'-Chloro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B12996406.png)
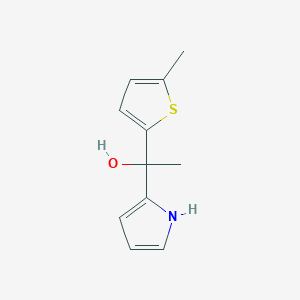


![5-Isopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B12996424.png)
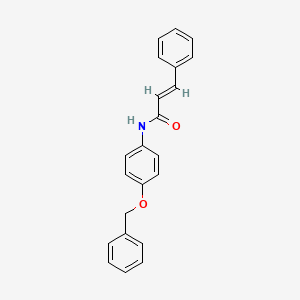
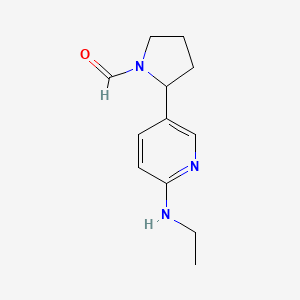
![(6R)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B12996439.png)
